tenofovir maleate synthesis and purification methods
tenofovir maleate synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of Tenofovir Maleate
Introduction
Tenofovir, a key antiviral agent, is a nucleotide reverse transcriptase inhibitor (NRTI) essential in the treatment of HIV and hepatitis B infections. It is administered as a prodrug, most commonly tenofovir disoproxil fumarate or tenofovir alafenamide, to enhance its oral bioavailability. The synthesis and purification of tenofovir and its salt forms are critical processes that dictate the final product's purity, efficacy, and safety. While the fumarate salt is more common, the maleate salt is also of interest. This guide provides a detailed overview of the synthesis of the tenofovir base and its subsequent conversion to tenofovir maleate, along with various purification methodologies.
Synthesis of Tenofovir
The synthesis of tenofovir typically involves the N-alkylation of adenine or a precursor with a chiral propylene oxide derivative, followed by the introduction of the phosphonate group and subsequent deprotection.
General Synthetic Pathway
A common industrial synthesis route starts with adenine and (R)-propylene carbonate to form (R)-9-(2-hydroxypropyl)adenine (HPA). This intermediate is then condensed with a phosphonating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, followed by hydrolysis to yield tenofovir.[1][2][3] An alternative approach involves building the adenine ring from simpler precursors like diaminomalononitrile.[4][5][6]
Key Synthesis Steps Visualization
Caption: General synthesis pathway for Tenofovir Maleate.
Experimental Protocols
Protocol 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA) [1][7]
-
To a reaction vessel, add N,N-dimethylformamide (DMF), (R)-4-methyl-1,3-dioxolan-2-one (R-propylene carbonate), adenine, and a catalytic amount of potassium hydroxide.
-
Heat the mixture to 135-145°C and maintain for approximately 22 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 80-90°C and evaporate about 80% of the solvent under reduced pressure.
-
Add isopropanol to the concentrate and heat to 70-80°C to dissolve the solids.
-
Cool the solution to 0-5°C to induce crystallization.
-
Stir for 1 hour, then filter the solid product.
-
Dry the filter cake under vacuum at 40°C to yield the white solid product.
Protocol 2: Synthesis of Tenofovir from HPA [1]
-
Under anhydrous and oxygen-free conditions, dissolve HPA in DMF.
-
Add a magnesium alkoxide catalyst (e.g., magnesium tert-butoxide).
-
Add diethyl(tosyloxy)methylphosphonate and heat the condensation reaction to 50-90°C.
-
After the reaction is complete, neutralize with an organic acid like acetic acid.
-
Remove the solvent by distillation.
-
Add dichloromethane and water to the residue. The magnesium salts will precipitate.
-
Filter the mixture and separate the organic layer.
-
Concentrate the organic layer to obtain (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.
-
Hydrolyze the diethyl ester using an acid such as aqueous HBr at elevated temperatures (90-95°C) to yield tenofovir.[8]
Comparative Synthesis Data
| Method | Key Reagents | Base/Catalyst | Overall Yield | Reference |
| Classical Route | Adenine, (R)-propylene carbonate, Diethyl p-toluenesulfonyloxymethylphosphonate | NaOH, Magnesium Alkoxide | ~24% | [9] |
| Improved Convergent Process | Diaminomalononitrile precursor | NaOtBu | ~70% | [4][6] |
| Chemoenzymatic Route (Kinetic Res.) | Racemic alcohol, Vinyl acetate | Immobilized Lipase | 47% | [10] |
| Chemoenzymatic Route (Stereoselective Red.) | 1-(6-chloro-9H-purin-9-yl)propan-2-one | Recombinant ADH | 86% | [10] |
Formation and Purification of Tenofovir Maleate
Once the tenofovir base is synthesized, the next step is the formation of the maleate salt, followed by purification to meet pharmaceutical standards.
Salt Formation
The conversion of tenofovir free base to its maleate salt is achieved by reacting the base with maleic acid in a suitable solvent. Toluene has been identified as a favorable solvent for the preparation of various tenofovir salts, including the maleate form.[2]
Protocol 3: General Procedure for Tenofovir Maleate Salt Formation [2]
-
Dissolve or suspend tenofovir free base in toluene.
-
In a separate vessel, dissolve a stoichiometric amount of maleic acid in a suitable solvent, which could also be toluene or a co-solvent.
-
Add the maleic acid solution to the tenofovir suspension/solution.
-
Stir the mixture at a controlled temperature to facilitate salt formation and precipitation.
-
Cool the mixture to enhance crystallization.
-
Filter the precipitated solid, wash with a cold solvent, and dry under vacuum.
Purification Methods
Purification is crucial to remove process-related impurities and unreacted starting materials. Recrystallization and chromatographic techniques are commonly employed.
Recrystallization
Recrystallization is a primary method for purifying the final salt product. The choice of solvent is critical for obtaining high purity and yield.
Protocol 4: Recrystallization of Tenofovir Salt [11]
-
Dissolve the crude tenofovir maleate in a suitable solvent (e.g., isopropanol) at an elevated temperature to achieve a clear solution.
-
Slowly cool the solution to room temperature and then further to a lower temperature (e.g., 5-10°C) to induce crystallization.
-
Maintain the low temperature for a sufficient duration to maximize the yield of the purified crystals.
-
Filter the solid, wash with a small amount of the chilled recrystallization solvent.
-
Dry the purified product under vacuum.
Chromatographic Purification
For impurities that are difficult to remove by crystallization, chromatographic methods are used. High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification.
Protocol 5: HPLC for Purity Analysis and Impurity Profiling [12][13]
-
Column: A reverse-phase column such as a C8 or C18 is typically used (e.g., Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[12][13][14]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of approximately 260-262 nm.[12]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[12]
Purification Workflow Visualization
Caption: Workflow for the purification of Tenofovir Maleate.
Purity and Impurity Data
The purity of tenofovir and its salts is critical. Common process-related impurities should be monitored and controlled.
| Impurity Name | Typical Source | Control Strategy |
| Tenofovir Monoisoproxil | Incomplete esterification or hydrolysis | Optimized reaction, Purification[15] |
| N7-alkylation regioisomer | Non-selective alkylation of adenine | Controlled reaction conditions[6] |
| Tenofovir Disoproxil Ethyl Ester | Process-related impurity | HPLC analysis and control[16] |
| Adenine | Unreacted starting material | Purification[16] |
Conclusion
The synthesis and purification of tenofovir maleate are multi-step processes that require careful control of reaction conditions and purification procedures to ensure a high-quality active pharmaceutical ingredient. The methodologies outlined in this guide, from the initial synthesis of the tenofovir base to its final purification as a maleate salt, provide a comprehensive framework for researchers and professionals in drug development. Advances in synthetic chemistry, including chemoenzymatic routes, offer pathways to more efficient and sustainable manufacturing processes. Rigorous analytical monitoring throughout the process is paramount for controlling impurities and ensuring the final product meets stringent regulatory standards.
References
- 1. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 2. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2009130437A1 - Crystalline form of tenofovir disoproxil and a process for its preparation - Google Patents [patents.google.com]
- 16. shijiebiaopin.net [shijiebiaopin.net]
